molecular formula C10H15N3O B3000227 1-Butyl-3-pyridin-2-ylurea CAS No. 49665-57-8

1-Butyl-3-pyridin-2-ylurea

Cat. No.: B3000227
CAS No.: 49665-57-8
M. Wt: 193.25
InChI Key: JNNCCTHMGBZKKX-UHFFFAOYSA-N
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Description

1-Butyl-3-pyridin-2-ylurea is an organic compound that belongs to the class of ureas It is characterized by the presence of a butyl group attached to the nitrogen atom and a pyridin-2-yl group attached to the carbonyl carbon of the urea moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Butyl-3-pyridin-2-ylurea can be synthesized through several methods. One common approach involves the reaction of pyridin-2-ylamine with butyl isocyanate. The reaction typically proceeds under mild conditions, often at room temperature, and in the presence of a suitable solvent such as dichloromethane or toluene. The reaction can be represented as follows:

Pyridin-2-ylamine+Butyl isocyanateThis compound\text{Pyridin-2-ylamine} + \text{Butyl isocyanate} \rightarrow \text{this compound} Pyridin-2-ylamine+Butyl isocyanate→this compound

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

1-Butyl-3-pyridin-2-ylurea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert the urea moiety into amines.

    Substitution: The pyridin-2-yl group can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Halogenating agents or nucleophiles can be used to introduce new functional groups.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxide derivatives, while reduction can produce amines.

Scientific Research Applications

1-Butyl-3-pyridin-2-ylurea has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in the study of enzyme inhibition and protein interactions.

    Industry: It can be used in the production of materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 1-butyl-3-pyridin-2-ylurea involves its interaction with specific molecular targets. For instance, in medicinal applications, it may act as an inhibitor of certain enzymes by binding to their active sites and preventing substrate access. The exact pathways and targets depend on the specific application and the biological system involved.

Comparison with Similar Compounds

Similar Compounds

    1-Butyl-3-phenylurea: Similar structure but with a phenyl group instead of a pyridin-2-yl group.

    1-Butyl-3-pyridin-3-ylurea: Similar structure but with the pyridinyl group attached at the 3-position.

    1-Butyl-3-pyrrolidin-2-ylurea: Similar structure but with a pyrrolidinyl group instead of a pyridin-2-yl group.

Uniqueness

1-Butyl-3-pyridin-2-ylurea is unique due to the presence of the pyridin-2-yl group, which can confer specific electronic and steric properties. This uniqueness can influence its reactivity and interactions with biological targets, making it a valuable compound in various research and industrial applications.

Properties

IUPAC Name

1-butyl-3-pyridin-2-ylurea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3O/c1-2-3-7-12-10(14)13-9-6-4-5-8-11-9/h4-6,8H,2-3,7H2,1H3,(H2,11,12,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNNCCTHMGBZKKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNC(=O)NC1=CC=CC=N1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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